PC Biotin-PEG3-Alkyne
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Overview
Description
PC Biotin-PEG3-Alkyne is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .
Synthesis Analysis
This compound is useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The PEG spacer provides better solubility to the labeled molecules in aqueous media .Molecular Structure Analysis
The empirical formula of this compound is C35H52N6O12S . Its molecular weight is 780.89 .Chemical Reactions Analysis
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of -20°C .Scientific Research Applications
Synthesis and Self-Assembly : PC Biotin-PEG3-Alkyne can be synthesized using click chemistry and ring-opening polymerization. These polymers can self-assemble into micelles in aqueous solutions, forming cores and coronae structures with biotin moieties at the interface, as demonstrated by Jin et al. (2011) in their study on "Amphiphilic Triblock Copolymer Bioconjugates with Biotin Groups at the Junction Points" (Jin, Wu, Sun, Liu, & Zhao, 2011).
Enzyme Immobilization : The copolymer has been utilized for enzyme immobilization on surfaces, as in the case of PNIPAAm brushes. The biotin linker length is crucial for the enzyme amount and catalytic activity, as explored by Rosenthal et al. (2018) in "Enzyme immobilization on protein-resistant PNIPAAm brushes: impact of biotin linker length on enzyme amount and catalytic activity" (Rosenthal, Rauch, Eichhorn, Stamm, & Uhlmann, 2018).
Encapsulation and Enzyme Reactions : Mancini et al. (2016) demonstrated the use of e-beam lithography for encapsulating hydrogels and using them in enzyme cascade reactions, leveraging the copolymer's unique properties in "Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions" (Mancini, Paluck, Bat, & Maynard, 2016).
Drug Delivery Systems : As explored by Odrobińska and Neugebauer (2020), the copolymer can be used for creating micellar carriers for the delivery of active substances, including drugs and vitamins. Their study, "Micellar Carriers Based on Amphiphilic PEG/PCL Graft Copolymers for Delivery of Active Substances," highlights this application (Odrobińska & Neugebauer, 2020).
Antifouling Coatings : The copolymer has been used in the development of antifouling coatings, as in the study "Grafting of poly(ethylene glycol) on click chemistry modified Si(100) surfaces" by Flavel et al. (2013) (Flavel, Jasieniak, Velleman, Ciampi, Luais, Peterson, Griesser, Shapter, & Gooding, 2013).
Biomarker Detection : Scott et al. (2017) developed biotin-PEG gold nanoparticle probes using this copolymer for the simultaneous detection of nucleic acids and proteins, which is crucial in disease diagnosis and management. This is detailed in "Universal Biotin-PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins" (Scott, Garimella, Calabrese, & Mirkin, 2017).
Mechanism of Action
Target of Action
PC Biotin-PEG3-Alkyne is primarily used in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are biomolecules that contain azide groups .
Mode of Action
This compound contains an alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction allows the compound to bind to its targets. The compound also contains a biotin moiety, which can be used to label the target biomolecules .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows the compound to bind to azide-containing biomolecules, enabling the synthesis of ADCs .
Pharmacokinetics
The compound contains a cleavable 3 unit peg linker, which is known to improve the solubility of the labeled molecules in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) . These ADCs can be used in various biomedical applications, including targeted drug delivery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the photocleavable release of the captured biomolecules can be affected by the intensity and wavelength of the light used . Additionally, the solubility of the compound in aqueous media can influence its efficacy .
Safety and Hazards
Future Directions
PC Biotin-PEG3-Alkyne has a wide range of applications in the biomedical field . By covalently binding biotin to proteins or biomaterials, it can be used for their localization, tracking, and detection . Furthermore, biotin can also be part of a drug delivery system, used to deliver drugs to specific cells or tissues .
Biochemical Analysis
Biochemical Properties
PC Biotin-PEG3-Alkyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Alkyne group in this compound can react with Azide groups in biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . This interaction allows the formation of a stable triazole ring, which is resistant to changes in pH, temperature, and other environmental conditions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The Alkyne group in this compound can bind to Azide-tagged biomolecules within the cell, allowing for the visualization and tracking of these molecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Azide-tagged biomolecules. The Alkyne group in this compound reacts with the Azide group in these biomolecules through a CuAAc reaction . This reaction results in the formation of a stable triazole ring, which can be used for the visualization and tracking of these biomolecules .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with Azide-tagged biomolecules
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHZIAGPIYYJMG-MJUSKHNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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